1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H9ClF3N3O2 and its molecular weight is 319.67. The purity is usually 95%.
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Preparation Methods
1. Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic synthesis. One possible route could start with the chlorination of a pyridine derivative followed by the introduction of a trifluoromethyl group through a nucleophilic substitution reaction. Subsequent reactions may involve the coupling of the pyridine derivative with a pyrrole ring via an amide bond formation, likely under controlled temperature and catalytic conditions.
2. Industrial Production Methods: Large-scale production might utilize batch or continuous flow processes to optimize yield and purity. The scalability of such synthetic routes often depends on the availability of starting materials, reaction efficiency, and cost-effectiveness of the entire process. High-pressure reactors and advanced purification techniques like crystallization or chromatography are commonly employed.
1. Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups attached to the pyrrole or pyridine rings.
Reduction: Reduction of certain functional groups can be performed to explore different derivatives of the molecule.
Substitution: The trifluoromethyl and chloro groups can be targets for nucleophilic or electrophilic substitution reactions, leading to a variety of chemical derivatives.
2. Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Alkyl halides, amines, and other nucleophiles or electrophiles.
3. Major Products Formed: The products formed from these reactions vary depending on the reagents and conditions used. Substitution reactions, for instance, could yield new compounds with different functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
1. Chemistry: Used in synthetic chemistry as a building block for more complex molecules, especially in the development of novel organic compounds with unique properties.
2. Biology: Potential use as a biochemical probe due to its structural features, enabling researchers to study various biological processes at the molecular level.
3. Medicine: Investigated for its potential therapeutic properties, possibly in developing new drugs targeting specific pathways or proteins in diseases.
4. Industry: Utilized in the production of materials with specific desired properties, such as polymers, advanced coatings, and agrochemicals.
Mechanism of Action: The mechanism by which 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione exerts its effects largely depends on its interaction with molecular targets, such as enzymes, receptors, or other proteins. The compound could inhibit or activate these targets, altering various biological pathways. Detailed studies, including binding assays and structural analysis, are required to elucidate the exact mechanism.
Comparison with Similar Compounds: Compared to other compounds with similar structures, such as those with variations in the pyridine or pyrrole rings, this compound's unique substitution pattern gives it distinct properties. Its trifluoromethyl group, for example, provides significant hydrophobicity and metabolic stability, which can be advantageous in both biological and industrial applications.
Comparison with Similar Compounds
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-3,4-dione
1-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione
1-(2-{[3-chloro-5-(difluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione
Each of these compounds features variations that affect their chemical reactivity, biological activity, and practical applications.
There you go—a deep dive into the world of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione. Fascinating stuff, right?
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c13-8-5-7(12(14,15)16)6-18-11(8)17-3-4-19-9(20)1-2-10(19)21/h1-2,5-6H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJVXAMPYWOKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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